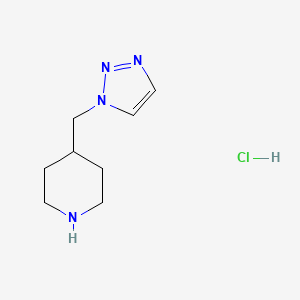

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(triazol-1-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSZCXABWHAAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine Propargyl Intermediate

The piperidine backbone is first functionalized with a propargyl group. For example, 4-(propargylmethyl)piperidine can be synthesized via nucleophilic substitution of 4-(chloromethyl)piperidine with propargyl bromide under basic conditions. Alternatively, reductive amination of piperidine-4-carbaldehyde with propargylamine using sodium borohydride (NaBH₄) yields the propargyl derivative.

Cycloaddition with Azide Derivatives

The propargyl-piperidine intermediate undergoes CuAAC with an azide, such as 1H-1,2,3-triazole-1-azide, in the presence of CuSO₄·5H₂O and sodium ascorbate. This reaction proceeds at room temperature in aqueous or mixed solvents (e.g., THF/H₂O), affording the triazole-linked product in yields exceeding 80%. For instance, a protocol adapted from sulfamoylated triazole syntheses involves stirring the reactants for 24 hours under argon, followed by extraction and recrystallization from acetonitrile.

Reductive Amination and Alkylation Methods

Reductive amination and alkylation offer alternative pathways, particularly when introducing the triazole moiety post piperidine formation.

Formation of Piperidine Backbone

Piperidine derivatives are commonly synthesized via reductive amination of ketones or aldehydes. For example, tert-butyl 4-formylpiperidine-1-carboxylate reacts with ammonium acetate and NaBH₄ to yield 4-aminomethylpiperidine, which is subsequently deprotected to generate the free amine.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocycle formation. A modified protocol involves:

- Mixing 4-(chloromethyl)piperidine hydrochloride with 1H-1,2,3-triazole in DMF.

- Adding p-TSA (10 mol%) and irradiating at 120°C for 15 minutes.

- Quenching with ice water and extracting with ethyl acetate.

This method achieves >90% conversion, as evidenced by LC-MS analysis.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | CuSO₄, Na ascorbate, RT, 24h | 80–85% | High regioselectivity, mild conditions | Requires azide/alkyne precursors |

| Reductive Alkylation | K₂CO₃, DMF, 80°C, 6h | 60–75% | Simple setup | Moderate yields, byproduct formation |

| Microwave-Assisted | p-TSA, 120°C, 15min | >90% | Rapid, high efficiency | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .

Scientific Research Applications

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Biological Studies: It is used as a probe or ligand in biological assays to study the interactions of triazole-containing compounds with biological targets.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride depends on its

Biological Activity

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its interaction with biological targets, particularly heat shock protein 90 (HSP90). Its unique structural features and potential applications in cancer therapy make it a subject of significant research interest.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₅ClN₄ and a molecular weight of 202.68 g/mol. It is characterized by a piperidine ring substituted with a 1H-1,2,3-triazol-1-ylmethyl group. The synthesis typically involves the Huisgen cycloaddition reaction, a method known as "click chemistry," which allows for efficient formation of the triazole ring under mild conditions .

The primary biological target of this compound is HSP90. This protein plays a crucial role in the stabilization and maturation of client proteins involved in tumorigenesis. The compound binds to HSP90, inhibiting its activity and leading to the degradation of oncogenic proteins. This mechanism underlines its potential as an anticancer agent .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties through its action on HSP90. Notably, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, one study reported IC50 values of 0.07 µM on HeLa cells and 0.91 µM on MCF-7 cells, demonstrating its potency compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.07 | Apoptosis induction |

| MCF-7 | 0.91 | Apoptosis induction |

| HT29 | 0.10 | Apoptosis induction |

Antibacterial Activity

In addition to its anticancer properties, compounds related to this compound have been evaluated for antibacterial activity. A series of fluoroquinolone derivatives synthesized using this scaffold showed comparable antibacterial efficacy against multidrug-resistant strains such as Staphylococcus aureus .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Induction of Apoptosis : Compounds derived from this structure have been shown to trigger apoptotic pathways in fungal pathogens like Candida auris, with MIC values ranging from 0.24 to 0.97 µg/mL .

- Cell Cycle Arrest : The derivatives not only induce apoptosis but also cause cell cycle arrest at the S-phase, indicating their potential as therapeutic agents against various malignancies .

- Inhibition of HSP90 : The inhibition of HSP90 leads to decreased stability of multiple oncogenic proteins, which is critical for cancer cell survival .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic protocols for 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride? The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a piperidine-azide derivative and a propargyl-containing precursor. Key steps include:

- Azide preparation: Reacting 4-(bromomethyl)piperidine with sodium azide in DMF at 60°C for 12 hours.

- Click chemistry: Combining the azide with a triazole-forming alkyne under CuSO4·5H2O/sodium ascorbate conditions in aqueous tert-butanol (1:1 v/v) at room temperature for 24 hours .

- Hydrochloride salt formation: Treating the free base with HCl in methanol, followed by recrystallization from ethanol/ether.

Advanced: How can reaction yields be optimized for scale-up synthesis? Optimization strategies include:

- Solvent screening: Replace tert-butanol with PEG-400 to enhance solubility and reduce reaction time (e.g., 8 hours at 50°C).

- Catalyst loading: Reduce CuSO4 from 10 mol% to 5 mol% while maintaining 2:1 sodium ascorbate:Cu ratio to minimize metal contamination.

- AI-driven retrosynthesis: Use tools like ICReDD’s quantum chemical path-search models to predict optimal conditions (e.g., pH 7.5, 45°C) .

Analytical Characterization

Basic: Which analytical techniques are critical for confirming the compound’s purity and structure?

- NMR: -NMR (D2O, 400 MHz) should show a singlet at δ 7.8 ppm (triazole H), multiplet at δ 3.8–4.2 ppm (piperidine CH2-N), and integration ratios consistent with the molecular formula C8H14ClN4 .

- HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (80:20) at 1 mL/min; retention time ~6.2 minutes (λ = 254 nm) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

- Dynamic effects analysis: Variable-temperature NMR (VT-NMR) to assess conformational exchange in the piperidine ring (e.g., chair-flip barriers).

- DFT calculations: Compare experimental -NMR shifts with B3LYP/6-31G(d)-predicted values to identify tautomeric forms or salt dissociation artifacts .

Biological Activity Profiling

Basic: What in vitro assays are recommended for initial biological screening?

- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922); report MIC values (µg/mL) .

- Cytotoxicity: MTT assay on HEK-293 cells (72-hour exposure, IC50 determination) .

Advanced: How to address contradictory activity data across cell lines?

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (e.g., t1/2 < 30 minutes suggests rapid clearance).

- Target engagement: Use SPR (Biacore) to measure binding affinity (KD) to putative targets like σ1 receptors, which may explain cell-specific responses .

Stability and Solubility

Basic: How to determine aqueous solubility and pH stability?

- Solubility: Shake-flask method in PBS (pH 7.4) at 25°C; quantify via UV-Vis (λmax = 210 nm) after filtration (0.22 µm membrane) .

- Stability: Accelerated degradation studies at 40°C/75% RH over 4 weeks; monitor by HPLC for hydrolysis of the triazole moiety .

Advanced: What formulation strategies improve bioavailability?

- Co-crystallization: Screen with succinic acid or cyclodextrins to enhance solubility (e.g., 2:1 molar ratio increases solubility 10-fold).

- Nanoemulsions: Use high-pressure homogenization (15,000 psi) with Labrafac PG and Tween 80 (2% w/v) for parenteral delivery .

Safety and Handling

Basic: What PPE is required for safe handling?

- Minimum PPE: Nitrile gloves, lab coat, safety goggles, and N95 mask.

- Ventilation: Use fume hoods for weighing; avoid aerosol generation during sonication .

Advanced: How to mitigate hydrochloride salt hygroscopicity in storage?

- Desiccant packs: Store with silica gel in amber glass vials under argon.

- Lyophilization: Pre-freeze at -80°C, then lyophilize at 0.1 mBar for 48 hours to stabilize amorphous form .

Mechanistic Studies

Advanced: What computational tools predict target interactions?

- Docking: Use AutoDock Vina with σ1 receptor (PDB: 6DK1) to model binding poses; validate with MM-GBSA free energy calculations.

- MD simulations: Run 100-ns trajectories in GROMACS to assess piperidine ring flexibility and triazole-water hydrogen bonding .

Data Contradiction Analysis

Advanced: How to resolve discrepancies between theoretical and experimental logP values?

- Partition coefficient refinement: Compare shake-flask logP (octanol/water) with ChemAxon or ACD/Labs predictions. Adjust for ionization (pKa = 8.2 for piperidine N) using Henderson-Hasselbalch corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.